Holmium;2,2,6,6-tetramethylheptane-3,5-dione
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Overview
Description
Holmium;2,2,6,6-tetramethylheptane-3,5-dione is a coordination compound where holmium is complexed with 2,2,6,6-tetramethylheptane-3,5-dione. This compound is known for its stability and ability to form complexes with various metal ions. It is widely used in the field of coordination chemistry due to its unique structural properties .
Mechanism of Action
- The oxygen atoms in the carbonyl groups serve as ligands, coordinating with metal centers. These metal complexes play essential roles in catalysis and materials science .
- The β-diketone structure undergoes keto-enol tautomerization, allowing the formation of stable enol forms under basic conditions. These enolates can then react with metal ions to create coordination complexes .
- TMHD’s coordination complexes participate in several pathways:
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Holmium;2,2,6,6-tetramethylheptane-3,5-dione typically involves the reaction of holmium salts with 2,2,6,6-tetramethylheptane-3,5-dione in an organic solvent. The reaction is usually carried out under inert atmosphere to prevent oxidation. The mixture is then heated to facilitate the formation of the complex .
Industrial Production Methods: In industrial settings, the compound is often synthesized through a similar process but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. Purification is typically achieved through recrystallization or sublimation .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the metal center.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The ligand can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents.
Reduction: Reducing agents like sodium borohydride.
Substitution: Various ligands and solvents depending on the desired product.
Major Products:
Oxidation: Oxidized holmium complexes.
Reduction: Reduced holmium complexes.
Substitution: New coordination complexes with different ligands.
Scientific Research Applications
Holmium;2,2,6,6-tetramethylheptane-3,5-dione is used in various scientific research applications:
Chemistry: As a ligand in the synthesis of stable metal complexes.
Biology: In studies involving metal ion interactions with biological molecules.
Medicine: Potential use in radiotherapy due to the radioactive properties of holmium.
Industry: Used in the production of thin films and coatings through metal-organic chemical vapor deposition (MOCVD)
Comparison with Similar Compounds
2,2,6,6-Tetramethyl-3,5-heptanedione: A similar ligand used in coordination chemistry.
Hexafluoroacetylacetone: Another β-diketone ligand with different electronic properties.
1,3-Diphenyl-1,3-propanedione: A β-diketone with aromatic substituents.
Uniqueness: Holmium;2,2,6,6-tetramethylheptane-3,5-dione is unique due to the specific properties of holmium and the stability provided by the 2,2,6,6-tetramethylheptane-3,5-dione ligand. This combination allows for the formation of highly stable complexes that are useful in various applications .
Properties
CAS No. |
15522-73-3 |
---|---|
Molecular Formula |
C33H57HoO6 |
Molecular Weight |
714.7 g/mol |
IUPAC Name |
holmium(3+);2,2,6,6-tetramethylheptane-3,5-dione |
InChI |
InChI=1S/3C11H19O2.Ho/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7H,1-6H3;/q3*-1;+3 |
InChI Key |
ZZULSBHJXGRKIG-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.[Ho] |
Canonical SMILES |
CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.[Ho+3] |
Origin of Product |
United States |
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